molecular formula C16H23NO2S B2713508 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448130-82-2

2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No.: B2713508
CAS No.: 1448130-82-2
M. Wt: 293.43
InChI Key: CFYANFKRDAAYKR-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide” appears to contain several functional groups. It has a cyclopentyl group, which is a cycloalkane ring with five carbon atoms . It also contains an acetamide group, which is a carboxamide derived from acetic acid . The compound also has a phenyl group with a methylthio substituent, which is a sulfur analog of an ether .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

2-Cyclopentyl-N-(2-Hydroxy-2-(4-(Methylthio)phenyl)ethyl)acetamide is structurally related to N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of similar compounds using catalysts like Novozym 435 is essential in drug development processes. This method provides a controlled approach for synthesizing complex molecules, including antimalarial drugs (Magadum & Yadav, 2018).

Role in Marine Actinobacterium Metabolism

Compounds like N-[2-(4-hydroxy-phenyl)ethyl]acetamide, closely related to this compound, have been isolated from marine actinobacterium Streptomyces sp. Their isolation and characterization help in understanding marine microbial metabolism and potential applications in biotechnology and drug discovery (Sobolevskaya et al., 2007).

Understanding Herbicide Metabolism

Studies on related compounds, such as chloroacetamide herbicides, reveal insights into metabolic pathways in both human and animal models. Understanding the metabolism of these compounds contributes to the development of safer and more effective herbicides and insights into environmental toxicology (Coleman et al., 2000).

Pharmaceutical Applications

The structural similarity of this compound to other medicinal compounds, such as Paracetamol (N-(4-hydroxyphenyl) acetamide), suggests potential applications in pharmaceuticals, particularly in the context of pain management and anti-inflammatory properties (Kanthale et al., 2020).

Contribution to Organic Synthesis

The synthesis of compounds structurally related to this compound, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, is significant in organic chemistry. Their synthesis demonstrates the versatility and complexity of organic reactions, useful in various fields ranging from material science to pharmaceuticals (Zhong-cheng & Wan-yin, 2002).

Enzymatic Resolution in Chemical Synthesis

The enzymatic resolution of compounds similar to this compound, such as ethyl 2-hydroxy-4-phenylbutyrate, demonstrates the potential of biocatalysis in producing enantiomerically pure substances. This is crucial in the pharmaceutical industry, where the chirality of molecules can significantly impact drug efficacy and safety (Liese et al., 2002).

Exploration in Anti-Cancer Research

Compounds structurally related to this compound show promise in cancer research. Their synthesis and testing for anticancer properties contribute to the ongoing search for effective cancer treatments (Sayed et al., 2022).

Properties

IUPAC Name

2-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-20-14-8-6-13(7-9-14)15(18)11-17-16(19)10-12-4-2-3-5-12/h6-9,12,15,18H,2-5,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYANFKRDAAYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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